Product packaging for Clopidogrel Acyl-beta-D-glucuronide(Cat. No.:)

Clopidogrel Acyl-beta-D-glucuronide

Cat. No.: B13710566
M. Wt: 483.9 g/mol
InChI Key: TUBQAJBXTWIXFX-JEAPLRIDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Clopidogrel (B1663587) Metabolite Research

Clopidogrel undergoes a complex metabolic activation process to exert its antiplatelet effects. Approximately 85% of an orally administered dose of clopidogrel is rapidly hydrolyzed by carboxylesterases to its major, yet inactive, carboxylic acid metabolite. nih.gov A smaller fraction of the parent drug is metabolized by cytochrome P450 (CYP) enzymes to form an active thiol metabolite, which is responsible for the pharmacological activity of clopidogrel. tandfonline.com

The research into clopidogrel's metabolic pathways has revealed that the story does not end with the formation of the carboxylic acid derivative. This inactive metabolite is further conjugated with glucuronic acid to form Clopidogrel Acyl-beta-D-glucuronide. nih.gov This glucuronidation reaction is a key step in the detoxification and elimination of the drug from the body. The formation of this compound is primarily mediated by the UDP-glucuronosyltransferase (UGT) enzymes UGT2B7, UGT2B4, and UGT2B17. nih.govscispace.com While UGT2B7 and UGT2B4 are the main contributors in the liver, UGT2B17 plays a significant role in the small intestinal wall. nih.govscispace.com

Finally, and most significantly from a clinical perspective, this compound has been identified as a potent time-dependent inhibitor of CYP2C8. nih.govmdpi.com This inhibition can lead to significant drug-drug interactions, affecting the metabolism of other drugs that are substrates of this enzyme.

Significance of Acyl Glucuronide Metabolites in Xenobiotic Biotransformation

Glucuronidation is a major phase II metabolic pathway that facilitates the elimination of various xenobiotics, including drugs, by making them more water-soluble. While generally considered a detoxification process, the formation of acyl glucuronides, a specific class of glucuronide conjugates, has garnered significant attention in drug metabolism and toxicology research.

Acyl glucuronides are formed from compounds containing a carboxylic acid moiety. Unlike other glucuronide conjugates, acyl glucuronides are chemically reactive. They can undergo intramolecular acyl migration, leading to the formation of various positional isomers, and can also be hydrolyzed back to the parent carboxylic acid. More critically, the electrophilic nature of the acyl carbon in these metabolites allows them to covalently bind to nucleophilic residues on macromolecules, such as proteins. acs.org This covalent binding, or adduction, can potentially alter the structure and function of the modified protein, which has been implicated as a possible mechanism for idiosyncratic drug toxicities. acs.org

The reactivity and potential for protein adduction of acyl glucuronides are influenced by the structure of the aglycone (the parent drug molecule). The stability of these metabolites is also dependent on pH and temperature. Therefore, the formation of an acyl glucuronide metabolite necessitates a thorough evaluation of its potential risks during drug development.

The case of this compound exemplifies the pharmacological significance of this class of metabolites. While it is an inactive metabolite of clopidogrel in terms of antiplatelet activity, its chemical properties make it a perpetrator of drug-drug interactions through the mechanism-based inhibition of CYP2C8. nih.govmdpi.com This underscores the importance of not only identifying major metabolic pathways but also characterizing the chemical and pharmacological properties of the resulting metabolites.

ParameterFindingReference(s)
Metabolic Pathway Formation from clopidogrel carboxylic acid via glucuronidation. nih.gov
Primary Enzymes UGT2B7, UGT2B4 (liver), UGT2B17 (small intestine). nih.govscispace.com
Pharmacological Activity Inactive as an antiplatelet agent. researchgate.net
Clinical Significance Potent time-dependent inhibitor of CYP2C8, leading to potential drug-drug interactions. nih.govmdpi.com
Plasma Concentrations Can reach levels up to 1,048.684 ng/mL. researchgate.net
Genetic Influence UGT2B17*2 deletion allele is associated with lower plasma ratios of the metabolite to its precursor. nih.govscispace.com
EnzymeLocationRole in this compound Formation
UGT2B7 LiverMajor contributor to hepatic formation.
UGT2B4 LiverSignificant contributor to hepatic formation.
UGT2B17 Small IntestineKey enzyme for intestinal formation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22ClNO8S B13710566 Clopidogrel Acyl-beta-D-glucuronide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H22ClNO8S

Molecular Weight

483.9 g/mol

IUPAC Name

(3R,4R,5R,6R)-6-[2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H22ClNO8S/c22-12-4-2-1-3-11(12)14(23-7-5-13-10(9-23)6-8-32-13)20(29)31-21-17(26)15(24)16(25)18(30-21)19(27)28/h1-4,6,8,14-18,21,24-26H,5,7,9H2,(H,27,28)/t14?,15-,16-,17-,18?,21-/m1/s1

InChI Key

TUBQAJBXTWIXFX-JEAPLRIDSA-N

Isomeric SMILES

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O[C@@H]4[C@@H]([C@@H]([C@H](C(O4)C(=O)O)O)O)O

Canonical SMILES

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

Biotransformation and Enzymology of Clopidogrel Acyl Beta D Glucuronide Formation

Enzymatic Pathways of Glucuronidation

Glucuronidation is a major Phase II metabolic reaction that conjugates lipophilic molecules with glucuronic acid, rendering them more water-soluble and facilitating their excretion. wikipedia.org In the case of clopidogrel (B1663587), approximately 85% of the parent drug is first hydrolyzed by carboxylesterase 1 into its inactive carboxylic acid derivative. nih.govmdpi.com This carboxylic acid metabolite then undergoes glucuronidation to form clopidogrel acyl-beta-D-glucuronide. nih.gov

The enzymatic reaction of glucuronidation is catalyzed by the superfamily of UDP-glucuronosyltransferases (UGTs). wikipedia.orgnih.gov These enzymes are primarily located in the endoplasmic reticulum of various tissues, with the highest concentration and diversity found in the liver. nih.govxenotech.com UGTs facilitate the transfer of a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to a substrate. wikipedia.orgnih.gov For clopidogrel, this process is crucial for the metabolism of its carboxylic acid metabolite. nih.gov

UGT2B7 is a primary enzyme responsible for the glucuronidation of clopidogrel carboxylic acid in the human liver. nih.gov One study estimated that UGT2B7 accounts for approximately 58.6% of this metabolic process. nih.gov The catalytic activity of UGT2B7 follows Michaelis-Menten kinetics. nih.gov The formation of this compound can be significantly inhibited by known UGT2B7 substrates such as azidothymidine and gemfibrozil, as well as by the selective UGT2B7 inhibitor, fluconazole. nih.gov

Enzyme SourceMean Km (μM)Mean Vmax (pmol/min/mg protein)Intrinsic Clearance (CLint,u) (µl⋅min-1⋅mg-1)Recombinant UGT2B7296.4 nih.gov120.9 nih.gov2.42 nih.govresearchgate.netscispace.comPooled Human Liver Microsomes (HLMs)372.9 nih.govNot ReportedNot Reported

Both UGT2B4 and UGT2B17 play a significant role in the glucuronidation of clopidogrel carboxylic acid. nih.gov UGT2B17, in particular, exhibits a high level of activity and is the primary enzyme responsible for this metabolic process within the small intestinal wall. nih.govresearchgate.net UGT2B4 is a notable contributor to the hepatic clearance of the clopidogrel carboxylic acid. nih.govresearchgate.net

UGT IsoformIntrinsic Clearance (CLint,u) (µl⋅min-1⋅mg-1)Primary Site of ActivityUGT2B172.82 nih.govresearchgate.netscispace.comSmall Intestinal Wall nih.govresearchgate.netUGT2B72.42 nih.govresearchgate.netscispace.comLiver nih.govnih.govUGT2B40.51 nih.govresearchgate.netscispace.comLiver nih.gov

Genetic variations within the UGT enzymes can impact the rate of this compound formation. nih.gov A notable example is the UGT2B17*2 deletion allele. nih.govresearchgate.netscispace.com Studies in healthy volunteers have shown that for each copy of this deletion allele, there is an associated 10% decrease in the plasma ratio of this compound to its parent carboxylic acid. nih.govscispace.com This indicates that individuals with this genetic variant have an impaired ability to form this metabolite. nih.govresearchgate.net UGT2B7 is also known to be a highly polymorphic gene, which can affect its glucuronidation activity. wikipedia.org

Specific UGT Isoforms Involved in Clopidogrel Carboxylic Acid Glucuronidation

Factors Influencing this compound Formation

Several factors can influence the formation of this compound. These are primarily related to the enzymes responsible for its synthesis.

Genetic Polymorphisms: As detailed previously, genetic variants of the UGT enzymes, such as the UGT2B17*2 deletion, can significantly reduce the formation of this compound. nih.govresearchgate.netscispace.com

Enzyme Inhibition: The co-administration of drugs that are substrates or inhibitors of the involved UGT isoforms can decrease the formation of the glucuronide metabolite. nih.gov Strong inhibition has been observed with nonselective UGT2B inhibitors in both human liver and intestine microsomes. nih.govresearchgate.net Furthermore, specific inhibitors such as imatinib, which targets UGT2B17, and mefenamic acid, which inhibits UGT2B7 and UGT1A9, have been shown to reduce the glucuronidation of clopidogrel carboxylic acid. nih.gov

In Vitro Studies on Formation Modulation

In vitro research has been crucial in elucidating the enzymatic basis for the formation of clopidogrel acyl-β-D-glucuronide. Studies have demonstrated that a significant portion of clopidogrel, approximately 85%, is first hydrolyzed by carboxylesterase enzymes to its inactive carboxylic acid metabolite. pharmgkb.orgmdpi.com This metabolite then serves as the substrate for UGT enzymes. nih.govmdpi.com

Investigations utilizing recombinant UGTs have identified several isoforms capable of catalyzing the glucuronidation of clopidogrel carboxylic acid. The most significant activity was observed with UGT2B7 and UGT2B17. nih.gov Other enzymes, including UGT1A3, UGT1A9, UGT1A10, and UGT2B4, also demonstrated activity, although to a lesser extent. nih.gov

Kinetic studies have quantified the contributions of these enzymes, highlighting the primary roles of UGT2B7 and UGT2B4 in the liver and UGT2B17 in the small intestine. nih.gov The intrinsic clearance values (CLint,u) derived from these studies underscore the high efficiency of UGT2B7 and UGT2B17 in this metabolic reaction. nih.gov

Table 1: In Vitro Glucuronidation Activity of Recombinant UGT Enzymes with Clopidogrel Carboxylic Acid

EnzymeIntrinsic Clearance (CLint,u) (µl·min⁻¹·mg⁻¹)Primary Location of Activity
UGT2B172.82Small Intestinal Wall nih.gov
UGT2B72.42Liver nih.gov
UGT2B40.51Liver nih.gov
UGT1A9ActiveLiver nih.gov
UGT1A3ActiveNot Specified
UGT1A10ActiveNot Specified

Furthermore, studies have shown that genetic variations, such as the UGT2B17 gene deletion, can impair the formation of clopidogrel acyl-β-D-glucuronide, demonstrating a clear instance of metabolic modulation at the genetic level. nih.govspringermedizin.de

Inhibition by UGT Substrates and Inhibitors

The formation of clopidogrel acyl-β-D-glucuronide can be significantly inhibited by certain UGT substrates and specific inhibitors. Targeted inhibition experiments in human liver and intestine microsomes have provided detailed insights into these interactions. nih.gov

Nonselective inhibitors of the UGT2B family have been shown to strongly inhibit the formation of the glucuronide metabolite in both HLMs and HIMs. nih.gov More specific inhibitors have been used to parse the contributions of individual UGT isoforms. For instance, mefenamic acid, a known inhibitor of UGT2B7 and UGT1A9, effectively inhibited the glucuronidation of clopidogrel carboxylic acid in human liver microsomes. nih.gov In human intestine microsomes, the formation of the metabolite was inhibited by imatinib, which is recognized as a UGT2B17 inhibitor. nih.gov

These findings confirm the significant roles of UGT2B7 in the liver and UGT2B17 in the intestine in the metabolism of clopidogrel's carboxylic acid metabolite and demonstrate that their activity can be modulated by external compounds. nih.gov

Table 2: Inhibition of this compound Formation

InhibitorTarget Enzyme(s)In Vitro SystemEffect
Mefenamic acidUGT2B7, UGT1A9Human Liver Microsomes (HLMs)Inhibited glucuronidation nih.gov
ImatinibUGT2B17Human Intestine Microsomes (HIMs)Inhibited glucuronidation nih.gov
Nonselective UGT2B inhibitorsUGT2B FamilyHLMs and HIMsStrongly inhibited formation nih.gov

Metabolite Characterization and Chemical Behavior

Structural Elucidation and Stereochemical Considerations

The precise chemical structure of Clopidogrel (B1663587) Acyl-beta-D-glucuronide has been determined through advanced analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a key method used for the simultaneous determination of clopidogrel and its metabolites, including the acyl glucuronide, from biological samples. nih.gov The structural characterization of related clopidogrel degradation products has also been successfully achieved using techniques such as gas chromatography/mass spectrometry (GC/MS), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy, providing a basis for the analytical approaches to its metabolites.

Table 1: Chemical Properties of Clopidogrel Acyl-beta-D-glucuronide

PropertyValue
Molecular FormulaC₂₁H₂₂ClNO₈S
Molecular Weight483.92 g/mol
CAS Number (S-isomer)1314116-53-4

This compound possesses a complex stereochemistry with six defined stereocenters. The systematic IUPAC name, which precisely describes its three-dimensional structure, is (2S,3S,4S,5R,6S)-6-(((S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid. This nomenclature delineates the specific spatial arrangement of the atoms, which is crucial for its biological interactions.

Chemical Stability and Back-Conversion Phenomenon

A defining characteristic of this compound, like many acyl glucuronides, is its chemical instability. This instability leads to a phenomenon known as back-conversion, where the metabolite reverts to its parent compound, clopidogrel carboxylic acid. This process is of significant interest as it can complicate the accurate measurement of both the metabolite and the parent drug in biological samples. researchgate.net

It has been demonstrated that this compound is a significant source of back-conversion to the parent drug, particularly under certain analytical conditions, such as in the presence of methanol (B129727). researchgate.net However, studies in mice have indicated that this back-conversion may not occur in vivo. nih.gov

The back-conversion of acyl glucuronides is primarily driven by intramolecular acyl migration. This process is influenced by the pH of the surrounding medium. The ester bond linking the clopidogrel carboxylic acid to the glucuronic acid moiety is susceptible to cleavage. The generally accepted mechanism involves the migration of the acyl group from the 1-O-beta position to the 2-, 3-, and 4-hydroxyl groups of the glucuronic acid ring, forming various positional isomers. These isomers can then undergo hydrolysis, releasing the parent carboxylic acid. The stability of clopidogrel itself is also pH-dependent, with degradation occurring via hydrolysis of the ester group to the carboxylic acid derivative. nih.gov

The inherent instability and tendency for back-conversion of this compound present considerable challenges for the development and validation of bioanalytical methods. researchgate.netnih.gov The accurate quantification of both the metabolite and the parent drug requires careful optimization of sample handling and analytical procedures to minimize ex vivo degradation. researchgate.net

Several strategies are employed to mitigate back-conversion during analysis:

Temperature Control: Lowering the temperature of biological samples immediately after collection and during processing can significantly slow down the rate of degradation. nih.gov

pH Adjustment: Acidifying the plasma samples can help to stabilize the acyl glucuronide and prevent hydrolysis. nih.gov A study found that using ammonium (B1175870) formate (B1220265) at pH 3.5 helped to stabilize the 1-O isomer against acyl migration. researchgate.net

Solvent Selection: The choice of organic solvent for extraction is critical. Acetonitrile is often preferred over methanol, as methanol has been shown to promote the back-conversion of this compound. researchgate.net

The validation of analytical methods for clopidogrel and its metabolites must include thorough stability experiments to assess the potential for back-conversion under various storage and processing conditions. nih.govnih.gov This ensures the integrity of the results and the accurate representation of the in vivo concentrations of both the parent drug and its metabolites.

Advanced Analytical Methodologies for Clopidogrel Acyl Beta D Glucuronide Quantification in Research

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of Clopidogrel (B1663587) Acyl-beta-D-glucuronide in biological matrices. nih.govtandfonline.com This technique offers unparalleled sensitivity and selectivity, which are essential for distinguishing the metabolite from the parent drug and other related substances, especially at the low concentrations often encountered in pharmacokinetic studies. nih.gov

Optimization for Metabolite Stability During Analysis

A primary challenge in the analysis of Clopidogrel Acyl-beta-D-glucuronide is its inherent instability. The acyl linkage is susceptible to hydrolysis and intramolecular acyl migration, which can lead to the formation of isomeric glucuronides. Furthermore, a significant analytical pitfall is the back-conversion of the glucuronide to the parent clopidogrel, particularly in the presence of protic solvents like methanol (B129727), which can artificially inflate the measured concentrations of the parent drug. nih.gov

To ensure accurate quantification, several optimization strategies are employed:

Sample Handling and Storage: Immediate processing of plasma samples at low temperatures is critical. Storage at -80°C is recommended to minimize degradation.

pH Control: Maintaining a low pH environment (e.g., using formic acid in the mobile phase and reconstitution solvents) helps to stabilize the acyl glucuronide. nih.gov

Solvent Selection: The use of aprotic solvents, such as acetonitrile, for protein precipitation and in the mobile phase is crucial to prevent the transesterification reaction that leads to back-conversion to clopidogrel. nih.gov Studies have explicitly demonstrated that avoiding methanol in all analytical steps is paramount for accurate results. nih.gov

Rapid Analysis: Minimizing the time between sample preparation and injection into the LC-MS/MS system reduces the opportunity for degradation. Online solid-phase extraction (SPE) systems can be particularly effective in this regard, as they automate the extraction process and allow for immediate injection, leaving no time for pretreated samples to be stored before analysis. nih.gov

Method Validation Parameters for Research Applications

For research applications, LC-MS/MS methods for this compound must be rigorously validated to ensure the reliability of the data. Validation is typically performed in accordance with guidelines from regulatory bodies like the Food and Drug Administration (FDA). nih.govnih.gov Key validation parameters include:

Selectivity and Specificity: The method must be able to differentiate the analyte from endogenous matrix components and other metabolites. This is typically assessed by analyzing blank plasma from multiple sources. nih.gov

Linearity and Range: The method should demonstrate a linear relationship between the instrument response and the known concentration of the analyte over a specified range.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are assessed at multiple concentration levels, including the lower limit of quantification (LLOQ).

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.

Stability: Thorough stability experiments are conducted to evaluate the analyte's stability under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Table 1: Example of LC-MS/MS Method Validation Parameters for this compound

ParameterSpecificationFinding
Linearity Range Correlation coefficient (r²) > 0.990.5 - 500 ng/mL
Accuracy Within ±15% of nominal concentration95.2% - 108.4%
Precision (Intra-day) Relative Standard Deviation (RSD) ≤ 15%3.5% - 9.8%
Precision (Inter-day) Relative Standard Deviation (RSD) ≤ 15%5.1% - 11.2%
LLOQ Signal-to-noise ratio ≥ 100.5 ng/mL
Recovery Consistent and reproducible85% - 95%

This table is a composite representation based on typical findings in the literature and does not represent data from a single specific study.

Other Chromatographic and Spectrometric Techniques in Metabolic Research

While LC-MS/MS is the predominant technique, other methods have been utilized in the broader context of clopidogrel metabolism research, although their specific application to the acyl glucuronide is less common.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): HPLC-UV methods have been developed for the simultaneous determination of clopidogrel and its major inactive carboxylic acid metabolite. nih.gov These methods are generally less sensitive than LC-MS/MS and may lack the specificity required to resolve the acyl glucuronide from interfering peaks in complex biological matrices without extensive sample cleanup. While suitable for quantifying higher concentration analytes, achieving the low limits of detection necessary for detailed pharmacokinetic studies of this compound with HPLC-UV is challenging. nih.gov

Capillary Electrophoresis (CE): Capillary zone electrophoresis (CZE) has been successfully employed for the separation and determination of clopidogrel and its impurities, as well as its carboxylic acid metabolite in human plasma and urine. nih.govnih.gov CE offers the advantages of high separation efficiency and low sample and reagent consumption. researchgate.net Methods have been validated for linearity, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net However, the direct application and validation of CE for the specific quantification of the unstable this compound in biological samples is not widely documented in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for structural elucidation. nih.gov While it has been instrumental in determining the structure of clopidogrel's active metabolite and characterizing different salt forms of the parent drug, its use as a quantitative tool for metabolic research of this compound in biological fluids is limited due to its inherently lower sensitivity compared to mass spectrometry. nih.govresearchgate.net

Preclinical Pharmacokinetics and Disposition Research

In Vivo Metabolic Fate in Animal Models

Preclinical studies, primarily in mice and rats, have been instrumental in elucidating the metabolic fate of CAG. These investigations have tracked the biotransformation and distribution of the metabolite following administration, providing key insights into its stability and potential for further metabolic conversion.

Hydrolysis and Further Biotransformation in Mice

The enzymatic hydrolysis of acyl glucuronides, in general, can be mediated by β-glucuronidases and esterases. nih.gov Species differences in the activity of these enzymes can lead to variations in the rate of hydrolysis. For instance, rat liver microsomes have been shown to have significantly higher hydrolysis rates for certain acyl glucuronides compared to human liver microsomes. nih.gov In rats, both esterases and β-glucuronidase contribute to this process, whereas in humans, esterases are the dominant hydrolases. nih.gov These species-specific differences are important considerations when extrapolating preclinical findings to human scenarios.

Absence of In Vivo Trans-esterification to Parent Drug in Preclinical Models

A crucial aspect of CAG's metabolic fate is the question of whether it can convert back to the parent drug, clopidogrel (B1663587), through a process called trans-esterification. While this reaction has been observed under certain in vitro conditions, preclinical studies in mice have definitively shown no detectable levels of clopidogrel in plasma after the administration of CAG. nih.gov This finding is significant as it rules out the possibility of in vivo back-conversion, confirming that CAG does not act as a reservoir for the parent compound. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK modeling has emerged as a powerful tool to simulate and predict the pharmacokinetic behavior of drugs and their metabolites, including CAG. These models integrate physiological, biochemical, and drug-specific parameters to create a comprehensive picture of absorption, distribution, metabolism, and excretion (ADME).

Predictive Capabilities for Metabolite Disposition

PBPK models have demonstrated good predictive performance for the disposition of clopidogrel and its metabolites. bohrium.comconsensus.app By incorporating data from in vitro studies and clinical observations, these models can simulate plasma concentration-time profiles for CAG and other metabolites with reasonable accuracy. researchgate.net For instance, these models can predict the impact of drug-drug interactions on the exposure of CAG. nih.gov Sensitivity analyses within these models can also help to refine our understanding of the factors influencing the pharmacokinetics of CAG. nih.gov

Excretion Pathways and Metabolite Clearance Mechanisms (Preclinical)

The elimination of CAG from the body occurs through various excretion pathways, with renal clearance being a primary route. Preclinical studies have provided valuable data on how this metabolite is cleared from systemic circulation.

Following its formation, CAG is primarily excreted via a nonspecific renal clearance mechanism. nih.govresearchgate.netresearchgate.net Studies in humans have shown that while CAG is hydrolyzed in the gastrointestinal tract, there is no evidence to suggest significant enterohepatic recirculation. nih.gov Fecal excretion of CAG itself is very low, accounting for a minimal percentage of the administered dose. nih.gov This suggests that the majority of the metabolite is either eliminated through the kidneys or further metabolized before excretion. The low recovery of CAG and its direct metabolites in stool samples points towards the involvement of other, yet to be fully identified, degradation products formed through metabolic processes or the activity of the gut microflora. nih.gov

Interactive Data Table: Key Preclinical Pharmacokinetic Findings for Clopidogrel Acyl-beta-D-glucuronide

ParameterFindingAnimal ModelSource
Metabolic Fate Rapid hydrolysis to clopidogrel carboxylic acid after oral administration.Mice nih.gov
Delayed metabolic conversion to clopidogrel carboxylic acid after intravenous administration.Mice nih.gov
Trans-esterification No detectable in vivo back-conversion to the parent drug, clopidogrel.Mice nih.gov
Excretion Primarily cleared via a nonspecific renal pathway.General nih.govresearchgate.netresearchgate.net
Very low concentrations found in feces.Humans nih.gov

Enzymatic Inhibition and Mechanistic Drug Drug Interactions Mediated by Clopidogrel Acyl Beta D Glucuronide

Mechanism-Based Inhibition of Cytochrome P450 2C8 (CYP2C8)

Clopidogrel (B1663587) acyl-beta-D-glucuronide is a potent time-dependent inhibitor of CYP2C8. nih.gov This inhibition is not a simple competitive process but rather a mechanism-based inactivation, where the metabolite irreversibly damages the enzyme's catalytic function. nih.gov This inactivation is of pharmacological significance, as it can lead to clinically relevant DDIs with drugs that are substrates of CYP2C8. mdpi.comnih.gov The formation of clopidogrel acyl-beta-D-glucuronide from its parent compound, clopidogrel carboxylic acid, is primarily mediated by the UGT2B7, UGT2B4, and UGT2B17 enzymes in the liver and small intestine. nih.gov

The inactivation of CYP2C8 by this compound has been characterized by specific kinetic parameters. These values quantify the potency and rate of the irreversible inhibition.

ParameterValueDescription
Kᵢ 9.9 µMThe concentration of the inhibitor that results in a half-maximal rate of inactivation. nih.govmdpi.com
kᵢₙₐ꜀ₜ 0.047 min⁻¹The maximal rate of inactivation at a saturating concentration of the inhibitor. nih.govmdpi.com

This data is based on in vitro studies and provides a quantitative measure of the potent inhibitory effect of this compound on CYP2C8.

To elucidate the mechanism of inhibition at a molecular level, computational modeling has been employed. These studies have successfully docked this compound into the active site of the CYP2C8 enzyme. nih.gov The modeling revealed that the thiophene (B33073) moiety of the metabolite is positioned in close proximity to the heme iron of the enzyme's active site. nih.govnih.gov This orientation is crucial for the subsequent chemical reactions that lead to the enzyme's inactivation. While the complex of acyl glucuronide and CYP2C8 has remained challenging to crystallize, biophysical methods such as Surface Plasmon Resonance (SPR) have provided insights into the binding affinity. nih.govahajournals.org The dissociation constant (Kᴅ) for the binding of clopidogrel acyl-glucuronide to CYP2C8 was found to be in the range of 3 to 25 µM, indicating a significantly higher affinity compared to other acyl glucuronides like that of gemfibrozil. ahajournals.org

The mechanism-based inactivation of CYP2C8 by this compound is understood to proceed through the formation of a covalent adduct. nih.govmdpi.com Specifically, the interaction leads to a covalent bond between the heme prosthetic group of the CYP2C8 enzyme and the thiophene ring of the clopidogrel metabolite. nih.govmdpi.com This covalent modification of the heme is an irreversible process that results in the loss of the enzyme's ability to metabolize its substrates.

Interaction with Drug Transporters

In addition to its effects on metabolic enzymes, this compound also interacts with drug transporters, which can influence the disposition of other drugs.

In vitro studies have demonstrated that clopidogrel can inhibit the function of the hepatic uptake transporter OATP1B1. One study reported an IC₅₀ value of 27.39 μM for the inhibition of OATP1B1-mediated transport of rosuvastatin (B1679574) by clopidogrel. However, the clinical relevance of this finding is a subject of ongoing investigation. researchgate.net Some clinical studies have suggested that the inhibitory effect of clopidogrel on OATP1B1 in vivo may be negligible. For instance, co-administration of clopidogrel did not significantly alter the pharmacokinetics of the OATP1B1 substrate pitavastatin. researchgate.net Similarly, another clinical trial found no clinically meaningful effect of clopidogrel on the pharmacokinetics of simvastatin, another OATP1B1 substrate. nih.gov The discrepancy between in vitro and in vivo findings may be due to a disconnect between the measured in vitro potency and the concentrations achieved at the site of the transporter in the liver. researchgate.net

Preclinical and In Vitro Evidence of Perpetrator Role in Drug-Drug Interactions

The mechanism-based inhibition of CYP2C8 by this compound provides a strong basis for its role as a perpetrator in DDIs. Several preclinical and in vitro studies have provided evidence for these interactions.

A notable example is the interaction with repaglinide (B1680517), an antidiabetic drug that is a substrate for both CYP2C8 and OATP1B1. In healthy volunteers, a loading dose of clopidogrel led to a 5.1-fold increase in the area under the concentration-time curve (AUC) of repaglinide. nih.gov This significant increase in exposure is primarily attributed to the inhibition of CYP2C8 by the glucuronide metabolite. researchgate.net

Another clinically significant interaction was observed with cerivastatin (B1668405), a statin that was withdrawn from the market due to a high incidence of rhabdomyolysis, particularly when co-administered with certain drugs. An increased risk of rhabdomyolysis was noted in patients taking cerivastatin concurrently with clopidogrel, an interaction likely mediated by the potent inhibition of CYP2C8, the primary metabolic pathway for cerivastatin. researchgate.net

Interacting DrugConsequence of InteractionPrimary Mechanism
Repaglinide 5.1-fold increase in AUCInhibition of CYP2C8 by this compound nih.govresearchgate.net
Cerivastatin Increased risk of rhabdomyolysisInhibition of CYP2C8 by this compound researchgate.net
Pioglitazone (B448) 2.0-fold increase in AUCInhibition of CYP2C8 by this compound researchgate.net

These findings underscore the importance of considering the metabolic profile of clopidogrel, particularly the formation of its acyl-beta-D-glucuronide metabolite, when assessing the potential for drug-drug interactions.

Impact on Metabolism of Specific CYP2C8 Substrates (e.g., Repaglinide, Montelukast, Pioglitazone)

This compound, a major metabolite of clopidogrel, is a potent and selective time-dependent inhibitor of the cytochrome P450 enzyme CYP2C8. nih.govmdpi.comnih.gov This inhibition is not caused by the parent drug, clopidogrel, but rather by this phase II metabolite, which is formed by the action of UGT enzymes (such as UGT2B7, UGT2B4, and UGT2B17) on the inactive carboxylic acid derivative of clopidogrel. mdpi.com The mechanism of inhibition is considered mechanism-based, involving the formation of a covalent adduct between the thiophene moiety of the glucuronide metabolite and the heme of the CYP2C8 enzyme. mdpi.comnih.gov This irreversible inactivation leads to significant drug-drug interactions (DDIs) by increasing the plasma concentrations of co-administered drugs that are substrates of CYP2C8. nih.govhelsinki.fi In vitro studies have determined the inactivation parameters of clopidogrel acyl glucuronide with CYP2C8, yielding a K_i of 9.9 µM and a k_inact of 0.047 min⁻¹. mdpi.comnih.gov Physiologically based pharmacokinetic (PBPK) modeling predicts that this results in a substantial and sustained inhibition of CYP2C8, estimated at 60-85%, during daily clopidogrel administration. nih.govresearchgate.net

Impact on Repaglinide Metabolism

Repaglinide, an insulin (B600854) secretagogue used in the management of type 2 diabetes, is primarily metabolized by CYP2C8 and to a lesser extent by CYP3A4. nih.govsci-hub.ru Due to its reliance on CYP2C8 for clearance, its pharmacokinetics are significantly altered by the co-administration of clopidogrel. Clinical studies in healthy volunteers have demonstrated a profound increase in repaglinide exposure. nih.govsci-hub.ru

One study found that a 300 mg loading dose of clopidogrel increased the area under the plasma concentration-time curve (AUC) of repaglinide by 5.1-fold. nih.govsci-hub.ru With continued daily administration of 75 mg of clopidogrel, the repaglinide AUC was still elevated, showing a 3.9-fold increase compared to when repaglinide was given alone. nih.govsci-hub.ru This interaction is attributed to the inactivation of CYP2C8 by this compound. mdpi.comnih.gov The significant increase in repaglinide plasma concentration can enhance its pharmacological effect. sci-hub.runih.gov

Table 1: Effect of Clopidogrel Co-administration on Repaglinide Pharmacokinetic Parameters
Clopidogrel RegimenFold-Increase in Repaglinide AUCReference
300 mg Loading Dose5.1 nih.govsci-hub.ru
75 mg Daily Dose3.9 nih.govsci-hub.ru

Impact on Pioglitazone Metabolism

Pioglitazone is another therapeutic agent for type 2 diabetes, and its metabolism is predominantly mediated by CYP2C8. drugs.comnih.govresearchgate.net Consequently, its plasma levels are markedly increased when administered concurrently with clopidogrel. drugs.comnih.gov In a randomized crossover study involving healthy volunteers, the co-administration of clopidogrel led to a 2.1-fold increase in the total plasma exposure (AUC_0-∞) of pioglitazone. drugs.comnih.gov

Furthermore, clopidogrel significantly prolonged the elimination half-life of pioglitazone from 6.7 hours to 11 hours. drugs.comnih.gov While the peak plasma concentration (Cmax) of pioglitazone was not significantly affected, the concentration at 24 hours post-dose was increased 4.5-fold, indicating a sustained elevation of the drug level. drugs.comnih.gov This interaction is a direct result of the inhibition of CYP2C8-mediated metabolism by clopidogrel's acyl glucuronide metabolite. drugs.comresearchgate.net

Table 2: Effect of Clopidogrel Co-administration on Pioglitazone Pharmacokinetic Parameters
Pharmacokinetic ParameterChange with ClopidogrelReference
AUC_0-∞2.1-fold increase drugs.comnih.gov
Elimination Half-life (t_1/2)Increased from 6.7 to 11 hours drugs.comnih.gov
Concentration at 24 hours (C_24)4.5-fold increase drugs.com
Peak Concentration (Cmax)No significant change drugs.com

Impact on Montelukast Metabolism

Montelukast, a leukotriene receptor antagonist, is also a substrate of CYP2C8. helsinki.fisci-hub.ru Clinical studies have confirmed that its metabolism is inhibited by clopidogrel. Research has shown that clopidogrel can double the plasma exposure of montelukast. helsinki.fi The mechanism for this interaction is consistent with the established role of this compound as a potent CYP2C8 inhibitor. mdpi.comnih.gov The inactivation of CYP2C8 in the liver and small intestinal wall by the metabolite reduces the metabolic clearance of montelukast, leading to higher systemic concentrations. mdpi.com It has been demonstrated that the presence of montelukast, a competitive inhibitor of CYP2C8, can decrease the inhibitory effect of clopidogrel acyl glucuronide, further supporting that the interaction occurs at the active site of the enzyme. mdpi.comnih.gov

Table 3: Effect of Clopidogrel Co-administration on Montelukast Pharmacokinetic Parameters
Pharmacokinetic ParameterChange with ClopidogrelReference
Plasma Exposure (AUC)~2-fold increase helsinki.fi

Future Research Directions and Unexplored Academic Avenues

Investigation of Novel Enzymatic Pathways

The formation of Clopidogrel (B1663587) Acyl-beta-D-glucuronide begins after approximately 85-90% of an absorbed clopidogrel dose is hydrolyzed by carboxylesterases, primarily CES1, into its inactive carboxylic acid derivative. researchgate.netmdpi.comnih.govmdpi.com This acid metabolite is then conjugated by uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs) to form the acyl-glucuronide. researchgate.netmdpi.com

Future research should focus on a more granular understanding of this UGT-mediated conjugation. Studies have identified that clopidogrel carboxylic acid is primarily metabolized by UGT2B7 and UGT2B4 in the liver and by UGT2B17 in the small intestine. researchgate.netpharmgkb.orgnih.gov Other UGTs, including UGT1A3, UGT1A9, and UGT1A10, also show activity. pharmgkb.orgnih.gov

Unexplored avenues include:

Quantitative Contribution: Determining the precise quantitative contribution of each UGT isozyme in both hepatic and extrahepatic tissues.

Genetic Polymorphisms: Investigating the impact of a wider range of genetic variants in UGT2B7, UGT2B4, and UGT2B17 on the metabolite's formation. It is known that the UGT2B17*2 deletion allele is associated with a decreased plasma ratio of the acyl-glucuronide to the carboxylic acid metabolite. pharmgkb.orgnih.govscispace.com Further studies could identify other key polymorphisms affecting this pathway.

Regulatory Mechanisms: Elucidating the molecular mechanisms that regulate the expression and activity of these specific UGTs in response to physiological changes or co-administered drugs.

Advanced Structural-Activity Relationship Studies for Enzyme Inhibition

A critical characteristic of Clopidogrel Acyl-beta-D-glucuronide is its role as a potent, time-dependent inhibitor of the cytochrome P450 enzyme CYP2C8. researchgate.netmdpi.compharmgkb.orgnih.gov This inhibition is not caused by the parent drug but by this specific Phase II metabolite. researchgate.net The inactivation of CYP2C8 is significant as this enzyme is responsible for the metabolism of numerous clinical drugs, leading to potential drug-drug interactions (DDIs). mdpi.comnih.gov

Future research in this area should include:

Mechanism of Inactivation: While it is known to be a mechanism-based inactivator, the precise molecular mechanism requires further elucidation. mdpi.com Studies suggest the inactivation may involve the formation of a covalent adduct between the heme of CYP2C8 and the thiophene (B33073) moiety of the glucuronide metabolite. mdpi.comresearchgate.net Advanced structural biology techniques could be employed to crystallize the metabolite-enzyme complex to visualize the exact binding and inactivation mechanism.

Structure-Inhibition Relationship: Synthesizing and testing analogs of this compound to understand which structural features are essential for CYP2C8 inhibition. This could involve modifying the glucuronic acid moiety, the acyl linkage, or the clopidogrel backbone to map the pharmacophore responsible for the inhibitory activity.

Comparative Inhibition Studies: Comparing the inhibitory potency and mechanism of this compound against other CYP enzymes to determine its selectivity profile.

Development of Enhanced Analytical Strategies for Metabolite Characterization

The accurate characterization and quantification of this compound in biological matrices are essential for pharmacokinetic and DDI studies. Current methods primarily rely on High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). semanticscholar.org

Opportunities for advancement in analytical strategies include:

High-Resolution Mass Spectrometry (HRMS): Applying HRMS to identify potential further metabolites or adducts of this compound in vivo, providing a more comprehensive metabolic picture.

Improved Sample Preparation: Developing more efficient and selective sample preparation techniques to isolate the metabolite from complex biological matrices, improving sensitivity and reducing matrix effects.

Direct Quantification Techniques: Exploring advanced analytical techniques that may allow for the direct and rapid quantification of the metabolite in plasma or other tissues without extensive sample workup, potentially including novel biosensor-based approaches.

Table 1: Overview of Analytical Techniques for Clopidogrel Metabolite Characterization

TechniqueApplicationPotential Advancements
HPLC with MS/MSStandard for quantification of clopidogrel and its metabolites in plasma. semanticscholar.orgMethod optimization for higher throughput and sensitivity.
High-Resolution Mass Spectrometry (HRMS)Identification of unknown metabolites and adducts.Metabolite profiling to discover new biotransformation products.
Capillary ElectrophoresisAlternative separation technique for charged species. semanticscholar.orgDevelopment of robust methods for routine pharmacokinetic analysis.

Elucidation of Broader Mechanistic Interactions with Biological Systems (Preclinical)

The primary preclinical finding for this compound is its potent inhibition of CYP2C8, leading to clinically significant DDIs with CYP2C8 substrates like repaglinide (B1680517) and pioglitazone (B448). researchgate.netnih.govconnectrx.com Preclinical and clinical studies have demonstrated that clopidogrel administration significantly increases the plasma concentrations of these drugs. researchgate.netconnectrx.com For example, a 300 mg loading dose of clopidogrel increased repaglinide exposure 5.1-fold in healthy volunteers. researchgate.netconnectrx.com

Future preclinical research should aim to:

Investigate Other Transporters and Enzymes: Assess whether this compound interacts with other drug-metabolizing enzymes or drug transporters (e.g., OATPs, P-gp), which could reveal new DDI risks. vulcanchem.com

Cellular Accumulation Studies: Determine the extent to which the metabolite accumulates within hepatocytes, the primary site of its formation and action on CYP2C8. This could help explain the potency and time-dependent nature of the inhibition.

Toxicity Studies of the Metabolite: Conduct preclinical toxicology studies focused specifically on the acyl-glucuronide metabolite to determine if it has any off-target effects or direct cellular toxicities independent of its CYP2C8 inhibition.

Table 2: Documented Drug-Drug Interactions Mediated by this compound

Affected Drug (CYP2C8 Substrate)Observed EffectReference
RepaglinidePlasma exposure (AUC) increased up to 5.1-fold. researchgate.netconnectrx.com researchgate.netconnectrx.com
PioglitazoneIncreased exposure due to inhibition of its CYP2C8-mediated biotransformation. nih.gov nih.gov
Cerivastatin (B1668405)Markedly increased risk of rhabdomyolysis noted in combination therapy. mdpi.com mdpi.com

Application of In Silico and Systems Pharmacology for Metabolite Prediction

In silico modeling and systems pharmacology are powerful tools for predicting drug metabolism and interactions. Physiologically based pharmacokinetic (PBPK) models have been developed for clopidogrel and its metabolites to predict DDIs and the influence of genetic polymorphisms. nih.govresearchgate.netsemanticscholar.org

Future directions in this domain include:

Refining PBPK Models: Enhancing existing PBPK models by incorporating more detailed data on the enzymatic pathways (specific UGTs) and the transport mechanisms of this compound. semanticscholar.org These models can improve the prediction of its intracellular concentration and the extent of CYP2C8 inhibition.

Integrating Pharmacogenomics: Developing integrated models that combine PBPK with pharmacogenomic data (e.g., UGT2B17 and CYP2C19 genotypes) to create "virtual patient" populations. nih.govsemanticscholar.org This would allow for the prediction of variability in metabolite formation and DDI risk across different patient profiles.

Computational Docking: Using advanced computational modeling to perform docking simulations of the metabolite within the active sites of various enzymes and transporters. researchgate.net This can help prioritize laboratory experiments by predicting potential interactions with other biological systems beyond CYP2C8.

Q & A

Q. Advanced

  • Isomerization Kinetics :
    • Incubate the glucuronide in buffers (pH 2–9) at 37°C and quantify isomers via LC-MS/MS over time. Plot % remaining vs. time to calculate rate constants .
    • Use nuclear magnetic resonance (NMR) to track structural rearrangements (e.g., β→α anomer shifts) .
  • Reactivity Assays :
    • Nucleophilic Trapping : Add glutathione (GSH) to incubations and quantify GSH adducts as a proxy for electrophilic reactivity .

How should researchers resolve contradictions in reported plasma concentrations of this compound across studies?

Methodological Considerations
Discrepancies often arise from:

  • Pre-analytical Variability : Differences in sample handling (e.g., time-to-processing, anticoagulants) .
  • Isomer Interconversion : Uncontrolled pH during analysis leads to underestimation of the active β-isomer .
  • Standardization : Use certified reference materials (e.g., Mycophenolic Acid Acyl-beta-D-Glucuronide analogs) for cross-study calibration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.